methyl 4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxylate typically involves the acylation of a pyrrole derivative. One common method is the reaction of 1-methyl-1H-pyrrole-2-carboxylate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The pyrrole ring can be oxidized under specific conditions to form pyrrole-2,3-diones.
Reduction: The carbonyl group in the chloroacetyl moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like primary or secondary amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrrole derivatives.
Oxidation: Formation of pyrrole-2,3-diones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Methyl 4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of methyl 4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The chloroacetyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. The pyrrole ring can interact with aromatic residues in the active site of enzymes or receptors, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate
- Methyl 4-(2-bromoacetyl)-1-methyl-1H-pyrrole-2-carboxylate
- Methyl 4-(2-iodoacetyl)-1-methyl-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and biological activity. The chloroacetyl group is more reactive than the acetyl group, making it useful in nucleophilic substitution reactions. Compared to bromoacetyl and iodoacetyl derivatives, the chloroacetyl group offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
2120345-20-0 |
---|---|
Molecular Formula |
C9H10ClNO3 |
Molecular Weight |
215.63 g/mol |
IUPAC Name |
methyl 4-(2-chloroacetyl)-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C9H10ClNO3/c1-11-5-6(8(12)4-10)3-7(11)9(13)14-2/h3,5H,4H2,1-2H3 |
InChI Key |
VEPZVXWZFNUUTG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C(=O)OC)C(=O)CCl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.